- Preparation of heterocyclic phenoxy compounds as HIV reverse transcriptase inhibitors, United States, , ,
Cas no 920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone)

920036-27-7 structure
اسم المنتج:1-(2,6-Difluoropyridin-3-yl)ethanone
1-(2,6-Difluoropyridin-3-yl)ethanone الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- 1-(2,6-Difluoropyridin-3-yl)ethanone
- 1-(2,6-DIFLUORO-3-PYRIDINYL)-ETHANONE
- Ethanone, 1-(2,6- difluoro-3-pyridinyl)-
- 1-(2,6-DIFLUORO(PYRIDIN-3-YL))ETHANONE
- 1-(2,6-DIFLUORO-3-PYRIDINYL)ETHANONE
- 1-(2,6-Difluoro-3-pyridinyl)ethanone (ACI)
- 1-(2,6-Difluoro-3-pyridyl)ethanone
- SCHEMBL3160278
- MFCD11520715
- 920036-27-7
- Ethanone, 1-(2,6-difluoro-3-pyridinyl)-
- DTXSID60648801
- AS-49944
- O10255
- SB53874
- CS-0186217
- Z1198330235
- KVBDQWJQRISCAV-UHFFFAOYSA-N
- SY117256
- AKOS006325164
- 1-(2,6-difluoropyridin-3-yl)ethan-1-one
- EN300-4299873
-
- MDL: MFCD11520715
- نواة داخلي: 1S/C7H5F2NO/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3
- مفتاح Inchi: KVBDQWJQRISCAV-UHFFFAOYSA-N
- ابتسامات: O=C(C)C1C(F)=NC(F)=CC=1
حساب السمة
- نوعية دقيقة: 157.03400
- النظائر كتلة واحدة: 157.03392011g/mol
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 0
- عدد مستقبلات الهيدروجين بوند: 2
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 1
- تعقيدات: 163
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- إكسلوغ 3: 1.4
- طوبولوجي سطح القطب: 30Ų
الخصائص التجريبية
- كثيف: 1.281
- نقطة الغليان: 251℃
- نقطة الوميض: 105℃
- بسا: 29.96000
- لوغب: 1.56240
1-(2,6-Difluoropyridin-3-yl)ethanone الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-1g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 1g |
906.0CNY | 2021-07-15 | |
Chemenu | CM130158-1g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 1g |
$114 | 2024-07-20 | |
Chemenu | CM130158-1g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 1g |
$374 | 2021-08-05 | |
Enamine | EN300-4299873-0.5g |
1-(2,6-difluoropyridin-3-yl)ethan-1-one |
920036-27-7 | 95% | 0.5g |
$713.0 | 2023-05-25 | |
Aaron | AR0063E0-100mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 100mg |
$5.00 | 2025-02-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256887-100mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 98% | 100mg |
¥46.00 | 2024-04-25 | |
A2B Chem LLC | AC83228-2.5g |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 2.5g |
$68.00 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1256887-250mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 98% | 250mg |
¥85.00 | 2024-04-25 | |
Aaron | AR0063E0-250mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95% | 250mg |
$10.00 | 2025-02-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UE795-50mg |
1-(2,6-Difluoropyridin-3-yl)ethanone |
920036-27-7 | 95+% | 50mg |
112.0CNY | 2021-07-15 |
1-(2,6-Difluoropyridin-3-yl)ethanone طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Solvents: Tetrahydrofuran ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Sodium chloride Solvents: Water
المراجع
طريقة الإنتاج 2
رد فعل الشرط
1.1 Reagents: Pyridinium chlorochromate Solvents: Chloroform ; 16 h, rt
المراجع
- Preparation of (hetero)aryl pyrazole derivatives as phosphodiesterase 4 inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
المراجع
- Compounds for inhibiting a-synuclein- and ApoE4-related toxicity to prevent and treat stearoyl-CoA desaturase-associated disease or neurological disease, World Intellectual Property Organization, , ,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
المراجع
- Preparation of oxadiazole compounds useful in the treatment of neurological disorders, World Intellectual Property Organization, , ,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
المراجع
- Oxadiazole and thiadiazole derivatives used in treating neurological disorders and their preparation, World Intellectual Property Organization, , ,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; rt; rt → -70 °C; 0.5 h, < -60 °C; 1 h, -65 °C
1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C
1.2 Solvents: Tetrahydrofuran ; -65 °C; 1 h, -60 °C
1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; -15 - -5 °C
المراجع
- An efficient access to 3,6-disubstituted 1H-pyrazolo[3,4-b]pyridines via a one-pot double SNAr reaction and pyrazole formationTetrahedron Letters, 2009, 50(20), 2293-2297,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Diisopropylamine , Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → -20 °C; 1.5 h, -20 °C; -20 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
1.2 Solvents: Tetrahydrofuran ; -78 °C; 2 h, -78 °C
1.3 Solvents: Tetrahydrofuran ; overnight, -78 °C → rt
1.4 Reagents: Sodium chloride Solvents: Water ; rt
المراجع
- Discovery of 3-{5-[(6-amino-1H-pyrazolo[3,4-b]pyridine-3-yl)methoxy]-2-chlorophenoxy}-5-chlorobenzonitrile (MK-4965): a potent, orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitor with improved potency against key mutant virusesJournal of Medicinal Chemistry, 2008, 51(20), 6503-6511,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; 2 h, rt
المراجع
- Preparation of heterocycle type cinnamide compounds for inhibiting amyloid-β production, World Intellectual Property Organization, , ,
طريقة الإنتاج 9
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
المراجع
- Preparation of oxadiazoles and related compounds for the treatment of neurol. diseases, World Intellectual Property Organization, , ,
طريقة الإنتاج 10
رد فعل الشرط
1.1 Solvents: Tetrahydrofuran ; 2 h, cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water ; cooled
المراجع
- Preparation of morpholine type cinnamides as amyloid-β production inhibitors, United States, , ,
1-(2,6-Difluoropyridin-3-yl)ethanone Raw materials
- N-Methoxy-N-methylacetamide
- 2,6-difluoro-a-methyl-3-Pyridinemethanol
- 2,6-difluoro-N-methoxy-N-methylnicotinamide
- 2,6-Difluoropyridine
1-(2,6-Difluoropyridin-3-yl)ethanone Preparation Products
1-(2,6-Difluoropyridin-3-yl)ethanone الوثائق ذات الصلة
-
1. Book reviews
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
920036-27-7 (1-(2,6-Difluoropyridin-3-yl)ethanone) منتجات ذات صلة
- 79574-70-2(3-Acetyl-2-fluoropyridine)
- 84331-14-6(1-(6-Fluoropyridin-3-yl)ethanone)
- 1261951-51-2(4-(4-hydroxyphenyl)thiophene-2-carboxylic acid)
- 2172182-23-7(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-1-methyl-1H-pyrazole-4-carboxylic acid)
- 364793-76-0(4-(5-Bromothiophen-2-Yl)MethylMorpholine)
- 14783-10-9(dichloro(1,10-phenanthroline-kN1,kN10)-, (SP-4-2)-Palladium)
- 123761-12-6(2-amino-3-(quinolin-2-yl)propanoic acid)
- 793646-50-1(5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid)
- 1805345-57-6(4-Bromo-3-(difluoromethyl)-2-fluoropyridine-5-carbonyl chloride)
- 21308-82-7(4-(Thiophen-3-yl)pyridine)
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